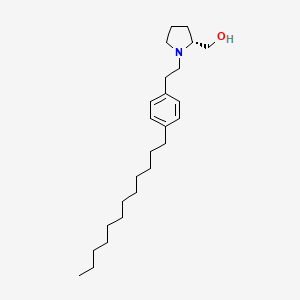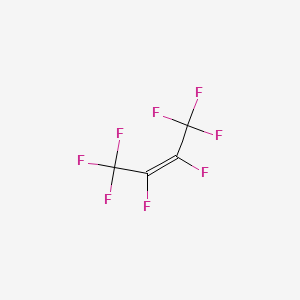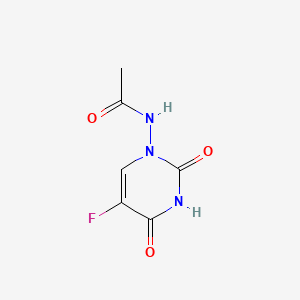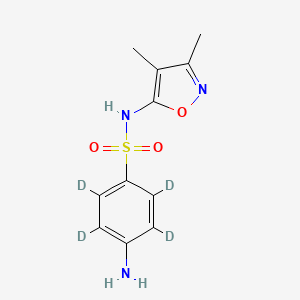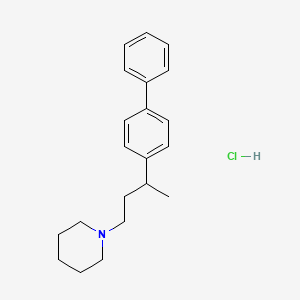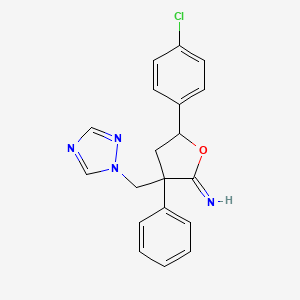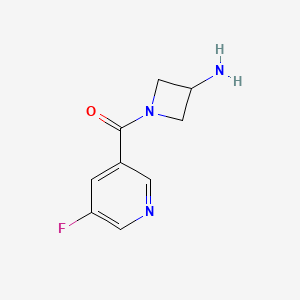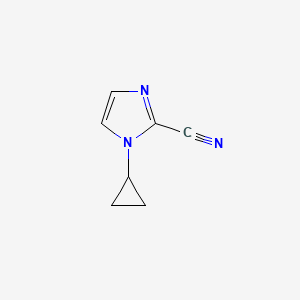
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol is an organic compound with the molecular formula C10H12O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method is the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by selective hydroxylation. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like alkyl halides are used.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields tetrahydronaphthalene derivatives.
Substitution: Forms halogenated or alkylated naphthalene derivatives.
科学研究应用
1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and redox reactions, influencing its biological activity. It may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthol: Contains a single hydroxyl group, offering different reactivity and applications.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Has two hydroxyl groups, providing intermediate properties between tetrahydronaphthalene and 1,2,3,4-Tetrahydro-1,2,5-naphthalenetriol.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and biological research .
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-3,9-13H,4-5H2 |
InChI 键 |
MWLXTVUOOHPORI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2O)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
